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Compound of Interest

Compound Name: Ipatasertib

Cat. No.: B1662790

Introduction

Ipatasertib (also known as GDC-0068) is an orally bioavailable, potent, and highly selective
small-molecule inhibitor of all three isoforms of the serine/threonine protein kinase AKT (AKT1,
AKT2, and AKT3).[1][2][3] As a central node in the PIBK/AKT/mTOR signaling pathway, AKT is
a critical regulator of numerous cellular processes, including cell growth, proliferation, survival,
and metabolism.[4][5] The PI3K/AKT pathway is one of the most frequently hyperactivated
pathways in human cancers, often due to mutations in PIK3CA or loss of the tumor suppressor
PTEN.[3][4][6] Consequently, targeting AKT represents a rational therapeutic strategy.
Ipatasertib is an ATP-competitive inhibitor that preferentially binds to the active,
phosphorylated form of AKT, leading to the inhibition of downstream signaling, reduced cancer
cell viability, and induction of apoptosis.[1][6][7] This guide provides a detailed overview of the
pharmacokinetics, pharmacodynamics, and associated experimental methodologies for
Ipatasertib.

Pharmacokinetics

Ipatasertib is rapidly absorbed following oral administration and is predominantly eliminated
via hepatic metabolism.[8][9] Its pharmacokinetic profile has been characterized in several
clinical trials, both as a monotherapy and in combination with other agents.
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Condition/Patient

Parameter Value . Source(s)
Population
Absorption
) 400 mg dose in
Time to Max. ) ) ) )
) 1 hour (median) patients with hepatic [8]
Concentration (Tmax) ] )
Impairment
0.5 - 3 hours (median 25 - 800 mg doses in
. [10][11]
range) cancer patients
Absolute 200 mg oral dose vs.
T 34.0% [9]
Bioavailability 80 pg IV dose
Can be administered Dedicated food effect
Food Effect ) ) [10][12][13]
with or without food study
Distribution
Volume of Distribution Following 80 pg IV
2530 L [9]
(Vss) dose
Metabolism
) ) ) Human mass balance
Primary Pathway Hepatic Metabolism [8][9]
study
) Cytochrome P450 In vitro and clinical
Major Enzyme ) [B[12][13][14]
3A4 (CYP3A4) studies
M1 (G-037720),
Major Metabolite pharmacologically Metabolite profiling [81[12][14]
active
Elimination
Terminal Half-life )
~45 hours (median) 400 mg dose [8][11]
(t1/2)
) Dose range of 200-
~24 hours (effective) [12][13]
800 mg
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26.7 hours (oral), 27.4 200 mg oral dose, 80

[9]
hours (V) ug IV dose

31.9 - 53.0 hours

Doses >100 mg [10][14][15]
(mean range)

Following 80 ug IV

Systemic Clearance 98.8 L/h [9]
dose
) Feces (~69.0%), Single oral dose of
Route of Excretion ] ) ] [9][14]
Urine (~19.3%) [14C]-ipatasertib

) Single oral dose of
Unchanged in Feces 24.4% of dose ) ] [9]
[14C]-ipatasertib

] ) Single oral dose of
Unchanged in Urine 8.26% of dose ) ] [9]
[14C]-ipatasertib

Pharmacodynamics

The pharmacodynamic activity of Ipatasertib is directly linked to its mechanism of action: the
inhibition of AKT kinase activity. This leads to a cascade of downstream effects, culminating in
anti-tumor activity.

Mechanism of Action and Signaling Pathway

Ipatasertib functions as an ATP-competitive inhibitor of AKT, binding to the kinase domain and
preventing the phosphorylation of its downstream substrates.[1][4][16] This action blocks signal
transduction through the PI3BK/AKT/mTOR pathway, which is crucial for tumor cell growth and
survival.[2][17] Pharmacodynamic studies confirm that Ipatasertib treatment leads to a
downregulation of AKT and mTORCL1 activities, as evidenced by reduced phosphorylation of
downstream targets like PRAS40, GSK3[3, S6 ribosomal protein, and p70S6K.[6][15][18]

Caption: The PIBK/AKT/mTOR signaling pathway and the inhibitory action of Ipatasertib.

Cellular and In Vivo Effects

Ipatasertib demonstrates potent anti-proliferative effects, induces cell cycle arrest, and triggers
apoptosis in various cancer cell lines, particularly those with a hyperactivated PI3K/AKT
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pathway.[1][16][19]
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Caption: Logical flow from Ipatasertib administration to tumor growth inhibition.
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Data Presentation: Pharmacodynamic Effects of
Ipatasertib
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Quantitative Data
Effect Cell Line | Model (IC50 / Source(s)
Observation)

Cell Viability
PTEN-loss / PIK3CA-
) Mean IC50: 4.8
mutant cell lines [6]
pumol/L
(n=60)
Cell lines without
Mean IC50: 8.4
PTEN/PIK3CA [6]
) pmol/L
alterations (n=40)
ARK1 (Uterine Serous
_ IC50: 6.62 uM [16]
Carcinoma)
SPEC-2 (Uterine
) IC50: 2.05 uM [16]
Serous Carcinoma)
HEC-1A (Endometrial
IC50: 4.65 uM [19][20]
Cancer)
ECC-1 (Endometrial
IC50: 2.92 uM [19][20]
Cancer)
Apoptosis

Dose-dependent
ARK1 and SPEC-2

increase in cleaved [16]
cells

caspases 3, 8,and 9

_ Dose-dependent
Endometrial cancer ) )
increase in cleaved [19]
cells
caspases 3, 8, and 9

Cell Cycle Arrest

G1 phase arrest
ARK1 cells (increase from ~50% [16]
to ~58% at 25 uM)
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SPEC-2 cells

G2 phase arrest
(increase from ~15%
to ~23% at 25 M)

[16]

Clinical Response

Patients with AKT1

E17K-mutant tumors

22% of patients had
tumor shrinkage; 56%

had stable disease

[21]

Patients with
AKT1/2/3-mutant

tumors

Objective Response
Rate: 31.3%

[22]

Experimental Protocols

The investigation of Ipatasertib's effects relies on a suite of standardized in vitro and in vivo

assays. Below are detailed methodologies for key experiments.
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Caption: A typical preclinical experimental workflow for evaluating Ipatasertib.

Cell Viability / Proliferation Assay (MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

e Protocol:

o Cell Seeding: Plate cancer cells (e.g., HEC-1A, ARK1) in 96-well plates at a
predetermined density (e.g., 2-5x103 cells/well) and allow them to adhere for 24 hours.[16]

o Treatment: Treat the cells with increasing concentrations of Ipatasertib (e.g., 0-50 uM)
and a vehicle control (e.g., DMSO).

o Incubation: Incubate the plates for a specified period, typically 72 hours.[16][19][20]

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for the formation of formazan
crystals by metabolically active cells.

o Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the
formazan crystals.

o Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate spectrophotometer.

o Analysis: Calculate cell viability as a percentage relative to the vehicle control and
determine the half-maximal inhibitory concentration (ICso) using non-linear regression
analysis.

Apoptosis Assay (Caspase Activity ELISA)

This method quantifies the activity of key executioner caspases (e.g., caspase-3, -8, -9)
involved in the apoptotic cascade.

e Protocol:

o Cell Culture and Treatment: Plate cells in 6-well plates and treat with varying
concentrations of Ipatasertib for a defined period (e.g., 18-24 hours).[16][19]
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o Cell Lysis: Harvest the cells and prepare whole-cell extracts using a lysis buffer provided
with a commercial caspase activity assay Kkit.

o Assay Procedure: Add the cell lysate to a microplate pre-coated with a substrate specific
for the caspase of interest (e.g., cleaved caspase-3).

o Incubation: Incubate according to the manufacturer's instructions to allow the caspase in
the lysate to cleave the substrate.

o Detection: Use a detection antibody and a colorimetric or fluorometric substrate to quantify
the amount of cleaved substrate.

o Measurement: Measure the signal using a plate reader.

o Analysis: Normalize the results to the protein concentration of the lysate and express the
activity as a fold change relative to the untreated control.[16]

Cell Cycle Analysis (Propidium lodide Staining and Flow
Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle
(G1, S, G2/M).

e Protocol:

o Cell Culture and Treatment: Plate cells in 6-well plates and treat with Ipatasertib for a
duration sufficient to induce cell cycle changes (e.g., 30 hours).[16]

o Harvesting: Harvest both adherent and floating cells and wash them twice with cold
phosphate-buffered saline (PBS).

o Fixation: Fix the cells by resuspending the pellet in ice-cold 70-90% ethanol while
vortexing gently. Store at -20°C for at least 2 hours or until analysis.[16]

o Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend
in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and
RNase A (to prevent staining of double-stranded RNA).
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o Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI
fluorescence is directly proportional to the DNA content.

o Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify
the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M
(4N) phases.[23]

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the
AKT signaling pathway, providing a direct measure of pharmacodynamic target engagement.

e Protocol:

o Cell Culture and Treatment: Treat cultured cells with Ipatasertib for a short duration (e.g.,
4-24 hours) to observe changes in protein phosphorylation.

o Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer
supplemented with protease and phosphatase inhibitors to preserve protein
phosphorylation.

o Protein Quantification: Determine the protein concentration of each lysate using a
standard method (e.g., BCA assay).

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

o Immunoblotting: Block the membrane to prevent non-specific antibody binding, then
incubate with primary antibodies specific for the phosphorylated and total forms of target
proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6).

o Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence
(ECL) substrate and an imaging system.
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o Analysis: Quantify the band intensities using densitometry software and normalize the
level of each phosphoprotein to its corresponding total protein level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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